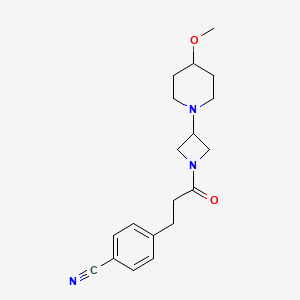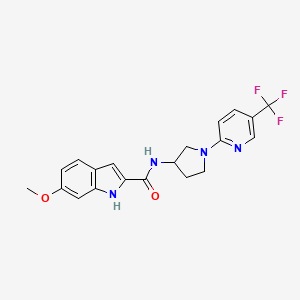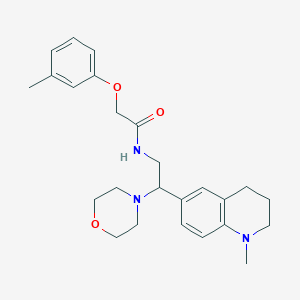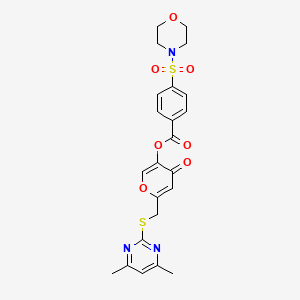
3-(3,4-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated remarkable broad-spectrum antitumor activity, with some compounds being nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. The molecular docking methodology was also employed to understand the interaction of these compounds with target proteins like EGFR-TK and B-RAF kinase, indicating potential mechanisms through inhibition of these kinases (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Another study reported the synthesis of quinazoline-based thiourea/4-thiazolidinone/chalcone hybrids and their efficacy against several bacteria and fungi. One analogue exhibited the most active bacterial growth inhibition, showing equipotent efficacy as compared to the standard drugs (Shah et al., 2015).
Antioxidant and Cytotoxic Activities
Polyphenolic derivatives of quinazolin-4(3H)-one were developed and showed significant antioxidant activity in comparison to ascorbic acid and Trolox. These compounds also displayed higher cytotoxicity against cancerous cell types, indicating a promising avenue for cancer therapy (Pele et al., 2022).
Anti-Tubercular Agents
N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked to 1,3-Thiazole hybrids were synthesized and evaluated for their anti-tubercular activity. The compounds demonstrated significant antibacterial activity, with one displaying favorable inhibition against Mycobacterium tuberculosis, highlighting the potential for new anti-tubercular treatments (Nagaladinne et al., 2020).
Antimalarial Drug Lead
In the quest for potent antimalarial drugs, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated, leading to the discovery of compounds with high antimalarial activity. This work contributes to the ongoing search for effective antimalarial treatments (Mizukawa et al., 2021).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-22(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-21-12-8-7-11-20(21)26(31)30(27)19-13-14-23(32-2)24(15-19)33-3/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHFBZJZQRAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)
![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)





![Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2669700.png)


![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)